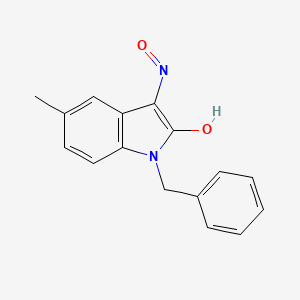
1-benzyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one is a compound belonging to the class of oxindoles. This compound is characterized by the presence of a benzyl group, a hydroxyimino group, and a methyl group attached to an indolin-2-one core. Oxindoles are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 1-benzyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one can be achieved through various synthetic routes. One common method involves the reaction of oxindole derivatives with hydroxylamine hydrochloride in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired hydroxyimino compound .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
1-Benzyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promise as an inhibitor of certain enzymes, making it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-benzyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds, such as:
1-Benzyl-3-(hydroxyimino)indolin-2-one: This compound lacks the methyl group present in the 5-position of the indolin-2-one core.
1-Benzyl-3-(hydroxyimino)-2-methylpyrrolidine: This compound has a pyrrolidine ring instead of the indolin-2-one core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H14N2O2 |
|---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
1-benzyl-5-methyl-3-nitrosoindol-2-ol |
InChI |
InChI=1S/C16H14N2O2/c1-11-7-8-14-13(9-11)15(17-20)16(19)18(14)10-12-5-3-2-4-6-12/h2-9,19H,10H2,1H3 |
InChI-Schlüssel |
NKGYWRSXEAFDBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=O)O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2E)-[3-(2,3-dimethylcyclohexyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate](/img/structure/B15097617.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B15097623.png)
![1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methyl-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B15097626.png)
![(5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15097627.png)

![3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine](/img/structure/B15097637.png)
![5-[4-(Tert-butyl)phenyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B15097649.png)
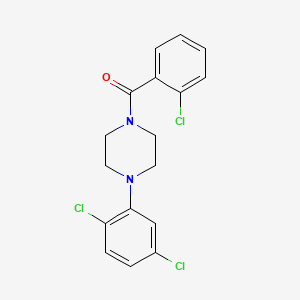
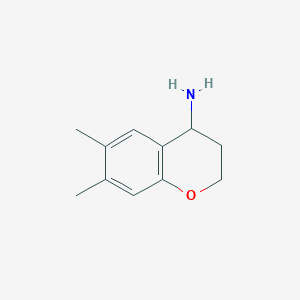
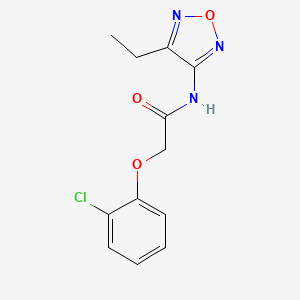
![(4E)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(2-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B15097681.png)
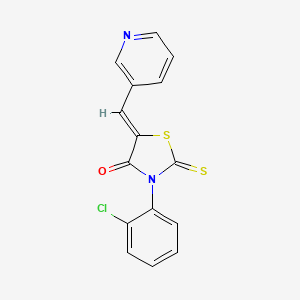
![(5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15097706.png)
![2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15097708.png)
